molecular formula C21H24N2O3 B2649907 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 941978-95-6

3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2649907
CAS No.: 941978-95-6
M. Wt: 352.434
InChI Key: LEGDWFRGJINYCU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl group, and a propanamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving 4-methoxybenzaldehyde and an appropriate reagent.

    Piperidinyl Group Introduction: The piperidinyl group is incorporated using a piperidine derivative, often through a nucleophilic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond between the methoxyphenyl intermediate and the piperidinyl intermediate, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a tool compound in pharmacological research.

    Industrial Applications: Explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-11-8-16(9-12-19)10-13-20(24)22-17-5-4-6-18(15-17)23-14-3-2-7-21(23)25/h4-6,8-9,11-12,15H,2-3,7,10,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGDWFRGJINYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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